molecular formula C9H13N3O4 B2675721 Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate CAS No. 220131-60-2

Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate

Cat. No.: B2675721
CAS No.: 220131-60-2
M. Wt: 227.22
InChI Key: IXDAMGOOPXGHDW-UHFFFAOYSA-N
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Description

Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a versatile 5-amino-pyrazole scaffold, a structure recognized for its significant role in the development of novel bioactive molecules. Its two ester groups and the amino substitution make it a valuable, multifunctional building block for constructing complex heterocyclic libraries. The primary research application of this reagent is in the synthesis of potential therapeutic agents. Pyrazole derivatives are extensively investigated for their kinase inhibitory activity. For instance, research has demonstrated that 5-amino-1H-pyrazole-4-carboxamide derivatives can act as potent, covalent pan-FGFR inhibitors, showing promising activity against both wild-type Fibroblast Growth Factor Receptors and gatekeeper mutants, which are implicated in various cancers . As a synthetic precursor, this compound provides researchers with a critical starting point for exploring similar structure-activity relationships and developing new covalent inhibitors targeting other oncogenic kinases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

diethyl 5-aminopyrazole-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-3-15-8(13)6-5-11-12(7(6)10)9(14)16-4-2/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDAMGOOPXGHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate (DEAP) is a compound that belongs to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DEAP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties . The presence of amino and carboxyl functional groups in DEAP enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that DEAP exhibits significant anticancer properties. For instance, compounds derived from 5-amino-pyrazoles have shown cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxic Activity of DEAP Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.0Induction of apoptosis
This compoundDU 20518.5Cell cycle arrest
Pyrazolo[3,4-b]pyridine derivativesCaCO-212.3Apoptosis through CDK inhibition

Anti-inflammatory Activity

DEAP has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases .

Antibacterial and Antifungal Properties

The antibacterial activity of DEAP has been assessed against various bacterial strains. It has shown effectiveness against Gram-positive and Gram-negative bacteria. Additionally, antifungal activity has been reported, indicating a broad spectrum of antimicrobial properties .

Synthesis and Evaluation

A study focused on synthesizing DEAP derivatives demonstrated their potential as effective anticancer agents. The synthesized compounds were evaluated for their cytotoxicity using several cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced biological activity .

Case Study Example:

In a comparative study on pyrazole derivatives, DEAP was synthesized alongside other analogs. The evaluation showed that DEAP had a lower IC50 value compared to many other derivatives, suggesting superior potency against specific cancer cell lines .

Mechanistic Insights

Research into the mechanism of action for DEAP suggests that it may act through multiple pathways:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Some studies indicate that pyrazole derivatives can inhibit CDKs, leading to reduced proliferation in cancer cells.
  • Induction of Reactive Oxygen Species (ROS): DEAP may induce oxidative stress in cancer cells, contributing to apoptosis .

Scientific Research Applications

Medicinal Chemistry

Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate has been studied for its anticancer properties. Research indicates that pyrazole derivatives exhibit a range of bioactivities, including anti-inflammatory, antibacterial, and anticancer effects. Specifically, the compound has shown potential as a lead structure for developing novel anticancer agents due to its ability to inhibit cell proliferation in various cancer cell lines.

Cytotoxic Activity

In vitro studies have demonstrated that derivatives of this compound possess significant cytotoxic activity against murine mastocytoma cell lines. For instance, one derivative exhibited an IC50 value of 32 µg/mL, indicating its potential as an anticancer agent .

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide. Pyrazole derivatives are known to exhibit herbicidal activity, making them candidates for developing environmentally friendly agricultural chemicals. The ability to inhibit specific plant enzymes can lead to effective weed management strategies without harming non-target species .

Materials Science

In materials science, this compound is being investigated for its properties in creating functional materials. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology. Pyrazole compounds have shown promise as ligands in coordination chemistry due to their versatile binding properties .

Summary of Biological Activities

Activity Description
Anticancer Inhibits proliferation in cancer cell lines; potential lead for new drugs
Anti-inflammatory Modulates inflammatory pathways; reduces inflammation in experimental models
Antibacterial Exhibits activity against various bacterial strains; potential for antibiotic development
Herbicidal Inhibits growth of specific weeds; environmentally friendly agricultural use

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

  • A study highlighted the synthesis of novel pyrazole derivatives that showed enhanced cytotoxicity against cancer cell lines compared to standard treatments .
  • Another research focused on the design of pyrazole-based compounds targeting fibroblast growth factor receptors (FGFRs), demonstrating promising results against drug-resistant cancer cells .

Chemical Reactions Analysis

Cycloaddition and Multicomponent Reactions

Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate derivatives are synthesized via 1,3-dipolar cycloaddition and multicomponent reactions. For example:

  • 1,3-Dipolar Cycloaddition : N-Aryl-C-ethoxycarbonylnitrile imines react with ethyl cyanoacetate to yield polysubstituted pyrazole-3,4-dicarboxylates (e.g., 4a-g ) under mild conditions .

  • Three-Component Synthesis : A zwitterionic intermediate, formed from isocyanides and dialkyl acetylenedicarboxylates, reacts with hydrazinecarboxamides to produce dialkyl 5-(alkylamino)-1-aryl-1H-pyrazole-3,4-dicarboxylates .

Reaction TypeReagents/ConditionsProduct YieldReference
1,3-Dipolar CycloadditionEthyl cyanoacetate, nitrile imines, RT45–56%
Three-Component ReactionIsocyanides, acetylenedicarboxylates, acetone75–87%

Condensation and Cyclization

The amino group facilitates cyclization to form fused heterocycles:

  • Pyrazolo[4,3-d]pyridazine-4,7-diones : Reaction of pyrazole-3,4-dicarboxylates (e.g., 4a ) with hydrazine yields pyridazine-diones (5a ) via intramolecular cyclization .

  • Pyrazolo[1,5-a]pyrimidines : 5-Aminopyrazoles react with dielectrophiles to form fused systems, leveraging tautomerization (3- vs. 5-tautomers) .

Example :

text
Diethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylate (4a) + Hydrazine → Pyrazolo[4,3-d]pyridazine-4,7-dione (5a) Yield: 56% | IR: 1725 cm⁻¹ (C=O) | ¹H NMR: δ 1.33 (t, CH₃)[4]

Functional Group Transformations

The ester and amino groups undergo diverse transformations:

Comparison with Similar Compounds

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)

  • Structure: Incorporates a fused pyran ring, a cyano group, and a hydroxylated pyrazole.
  • Key Differences : The hydroxyl group enhances polarity and hydrogen-bonding capacity compared to the ethoxycarbonyl groups in the target compound. This may increase solubility in polar solvents but reduce stability under acidic conditions .
  • Applications : Used in heterocyclic synthesis for bioactive molecules, leveraging its multifunctional reactivity .

Diethyl 4-[5-(4-Chlorophenyl)-1H-Pyrazol-4-yl]-2,6-Dimethyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylate

  • Structure : Features a dihydro-pyridine ring fused to a 4-chlorophenyl-substituted pyrazole.
  • The dihydro-pyridine moiety may confer conformational rigidity, impacting binding interactions in medicinal chemistry applications .

C. Macrocyclic Pyrazole Derivatives (Scheme 1, )

  • Structure : Integrates pyrazole into a macrocyclic scaffold with aryl and carbamoyl groups.
  • Key Differences : Macrocyclization increases molecular weight and conformational stability, favoring applications in supramolecular chemistry or as ligands in catalysis. However, synthetic complexity limits scalability compared to the simpler diethyl dicarboxylate derivative .

Commercial and Practical Considerations

Tabulated Comparison of Key Pyrazole Derivatives

Compound Substituents/Features Inferred Properties Applications References
Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate 1,4-diethoxycarbonyl; 5-amino Moderate polarity, versatile reactivity Pharmaceutical intermediates
Compound 11b Pyran-fused; 3-hydroxy; 5-cyano High polarity, hydrogen-bonding capacity Bioactive molecule synthesis
Chlorophenyl-dihydro-pyridine derivative 4-chlorophenyl; dihydro-pyridine Steric bulk, electron-withdrawing effects Medicinal chemistry
Macrocyclic pyrazole Macrocycle with carbamoyl and aryl groups Conformational rigidity, high molecular weight Supramolecular chemistry, catalysis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves solvent selection, temperature control, and stoichiometric adjustments. For pyrazole derivatives, refluxing in 1,4-dioxane/DMF mixtures with hydrazine derivatives (e.g., phenylhydrazine) under acidic workup conditions has proven effective . Parallel monitoring via TLC or HPLC ensures reaction completion. Purification via recrystallization (e.g., DMF/EtOH mixtures) removes unreacted intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms functional groups and regioselectivity. For example, the ethyl ester protons resonate at δ ~1.2–4.3 ppm, while pyrazole NH₂ appears as a broad singlet .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., using Bruker SMART 6000 CCD detectors) provides absolute configuration and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100–123 K) minimizes thermal motion artifacts .

Q. How do researchers resolve contradictions in reported synthetic routes for pyrazole dicarboxylates?

  • Methodological Answer : Systematic comparison of reaction conditions (e.g., solvent polarity, catalyst use) is essential. For example, hydrazine hydrate in dioxane yields higher regiopurity than phenylhydrazine in ethanol . Cross-validate results via independent characterization (e.g., SC-XRD vs. 2D NMR) to rule out polymorphic variations .

Advanced Research Questions

Q. What strategies are employed to analyze supramolecular interactions in crystalline this compound?

  • Methodological Answer : Graph-set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., N–H···O and π-stacking). Use SHELXL-generated .res files to map donor-acceptor distances and angles. ORTEP-3 visualizes molecular packing, while Mercury software quantifies interaction energies .

Q. How can computational modeling complement experimental data for this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electrostatic potential surfaces, aiding in understanding nucleophilic/electrophilic sites. Compare computed IR spectra with experimental data to validate tautomeric forms .

Q. What experimental protocols ensure stability during bioactivity assays?

  • Methodological Answer : Store the compound in anhydrous DMSO at –20°C to prevent hydrolysis. For in vitro assays (e.g., antitumor activity), use PBS buffer (pH 7.4) with ≤1% DMSO to maintain solubility and avoid cytotoxicity artifacts .

Q. How do researchers address discrepancies in hydrogen-bonding patterns across polymorphs?

  • Methodological Answer : Perform temperature-dependent SC-XRD (100–298 K) to track conformational changes. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, distinguishing intrinsic bonding from crystal-packing effects .

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